2-(4-isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide is a synthetic organic compound classified under the category of phenoxy acetamides. This compound features a piperidine ring, an isopropyl-substituted phenoxy group, and an acetamide functional group, which contribute to its potential biological activities. The compound's structure suggests possible applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound can be synthesized from readily available starting materials through various chemical reactions. It is primarily produced in laboratory settings and may also be found in commercial chemical databases for research purposes.
This compound belongs to the broader class of phenoxy acetamides, which are known for their diverse biological activities. These compounds often exhibit anti-inflammatory, antimicrobial, and analgesic properties, making them of interest in pharmaceutical research.
The synthesis of 2-(4-isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide typically involves several key steps:
The molecular structure of 2-(4-isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide can be represented by its molecular formula . Its structural components include:
Property | Value |
---|---|
Molecular Formula | C17H25N1O3 |
Molecular Weight | 305.39 g/mol |
IUPAC Name | 2-(4-isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide |
SMILES Representation | CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C(=O)O |
The primary reactions involved in synthesizing 2-(4-isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide include:
These reactions typically require careful control of temperature, pH, and concentration to ensure optimal yields and minimize by-products. The use of solvents like dichloromethane or tetrahydrofuran can facilitate these reactions.
The mechanism of action for compounds like 2-(4-isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide often involves interaction with specific biological targets, such as receptors or enzymes:
The compound has potential applications in various fields:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4